2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of 2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide involves several steps. One common method includes the reaction of 4-cyclopropyl-2-methylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound is also a chlorinated derivative with a cyclopropyl group, but it contains a benzamide moiety and is used in different applications.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
2-chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14-9(6-12-10(15)4-11)8(5-13-14)7-2-3-7/h5,7H,2-4,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDQOMWZNJESSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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